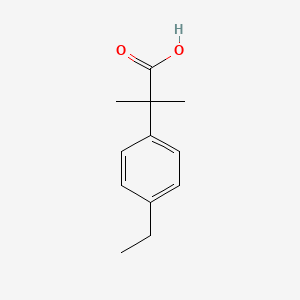
2-(4-Ethylphenyl)-2-methylpropanoic acid
Vue d'ensemble
Description
“2-(4-Ethylphenyl)-2-methylpropanoic acid” is a chemical compound with the molecular formula C11H14O2 . It has an average mass of 178.228 Da and a monoisotopic mass of 178.099380 Da . It is also known as “2-(4-Ethylphenyl)propionic acid” and "Benzeneacetic acid, 4-ethyl-α-methyl-" . It is used as an impurity in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of “2-(4-Ethylphenyl)-2-methylpropanoic acid” consists of an ethyl group attached to the fourth carbon of a phenyl group, which is further attached to a propanoic acid group .Applications De Recherche Scientifique
Photodynamic Antimicrobial Activity
Specific Scientific Field
Summary of the Application
A benzoporphyrin derivative, 5,10,15,20-tetrakis (4-ethylphenyl) porphyrin (TEtPP), was synthesized and assessed as a potential agent for antibacterial photodynamic therapy .
Methods of Application or Experimental Procedures
TEtPP was synthesized with a reaction yield close to 50%. Its photophysical properties were assessed and correlated with the assayed antimicrobial activity .
Results or Outcomes
TEtPP showed higher activity against the MRSA strain under irradiation than in the absence of irradiation (minimum inhibitory concentration (MIC) = 69.42 µg/mL vs. MIC = 109.30 µg/mL, p < 0.0001). Similar behavior was observed against P. aeruginosa (irradiated MIC = 54.71 µg/mL vs. nonirradiated MIC = 402.90 µg/mL, p < 0.0001) .
Synthetic Cathinones
Specific Scientific Field
Summary of the Application
Synthetic cathinones are one of the most numerous and widespread groups among novel psychoactive substances (NPS). They pose a significant threat to the health and lives of their users .
Methods of Application or Experimental Procedures
Various online databases such as PubMed, Google Scholar, and databases of government agencies including those involved in early warning systems, were used in search of reports on the identification of newly emerging synthetic cathinones .
Results or Outcomes
29 synthetic cathinones were identified that have been detected for the first time from early 2019 to mid-2022 .
Photodynamic Antimicrobial Activity of Benzoporphyrin Derivative
Methods of Application or Experimental Procedures
TEtPP was synthesized with a reaction yield close to 50%. TEtPP exhibited excellent photophysical properties (Φ f = 0.12 ± 0.04 and Φ Δ = 0.81 ± 0.23) and was thereby assessed as a potential agent for antibacterial photodynamic therapy .
Results or Outcomes
Synthetic Cathinones in Forensic Toxicology
Results or Outcomes
In the second half of 2021 in Sweden, two more cathinone derivatives were detected for the first time: 2-Me-α-PVP (1-(2-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one) in July and 3F-NEB (2-(ethylamino)-1-(3-fluorophenyl)butan-1-one) in August .
Safety And Hazards
While specific safety and hazard information for “2-(4-Ethylphenyl)-2-methylpropanoic acid” is not available, it’s generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition when handling similar compounds .
Propriétés
IUPAC Name |
2-(4-ethylphenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-4-9-5-7-10(8-6-9)12(2,3)11(13)14/h5-8H,4H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTABWPDSXBXQMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylphenyl)-2-methylpropanoic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,3-Trimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B580751.png)
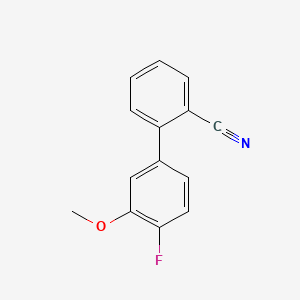
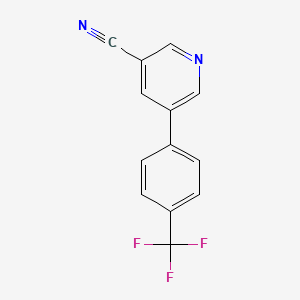
![1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B580756.png)
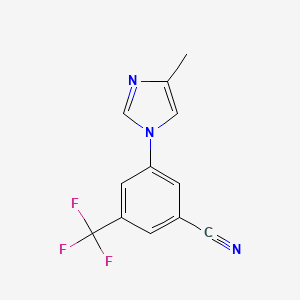
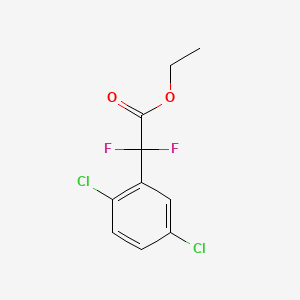
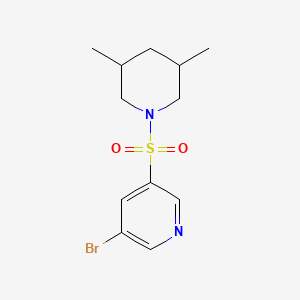
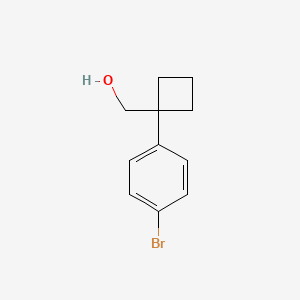
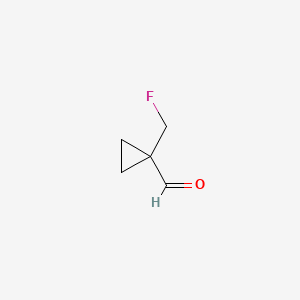
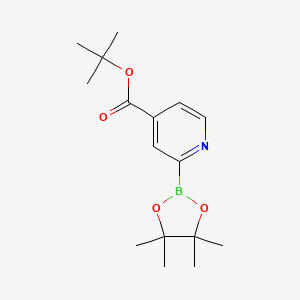
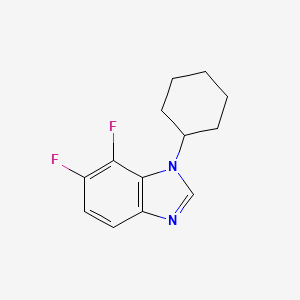
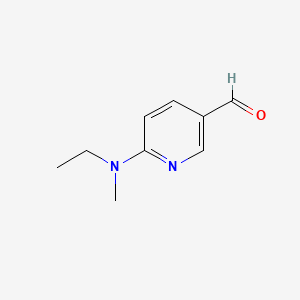
![5-Fluoro-1-(triisopropylsilyl)-4-((trimethylsilyl) ethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B580772.png)
![7-Benzyl-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B580773.png)